molecular formula C15H10N2O4 B186927 Coumarin, 4-anilino-3-nitro- CAS No. 50527-30-5

Coumarin, 4-anilino-3-nitro-

Cat. No. B186927
CAS RN: 50527-30-5
M. Wt: 282.25 g/mol
InChI Key: PUDUMDVYKGGXBP-UHFFFAOYSA-N
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Description

Coumarin, 4-anilino-3-nitro-, is an organic compound with the chemical formula C15H11N3O4. It is a synthetic derivative of coumarin, a natural compound found in various plants. Coumarin, 4-anilino-3-nitro- is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of coumarin, 4-anilino-3-nitro- is not fully understood. However, it is believed to interact with cellular components, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these components, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
Coumarin, 4-anilino-3-nitro- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of coumarin, 4-anilino-3-nitro- is its versatility in scientific research. It can be used in a variety of assays and experiments due to its unique properties. Additionally, it is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of coumarin, 4-anilino-3-nitro- is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for research on coumarin, 4-anilino-3-nitro-. One potential area of investigation is its use as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, coumarin, 4-anilino-3-nitro- could be further studied for its potential applications in environmental monitoring and detection of pollutants. Furthermore, the mechanism of action of coumarin, 4-anilino-3-nitro- could be further elucidated through structural and biochemical studies.
Conclusion:
Coumarin, 4-anilino-3-nitro- is a unique and versatile compound with potential applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Coumarin, 4-anilino-3-nitro- has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, coumarin, 4-anilino-3-nitro- is a promising compound with potential for further investigation and development.

Synthesis Methods

Coumarin, 4-anilino-3-nitro- can be synthesized through a multi-step process that involves the reaction of aniline with 4-nitrophenylacetic acid, followed by cyclization and reduction. The final product is obtained through purification and crystallization. The synthesis method is well-established and has been optimized for high yield and purity.

Scientific Research Applications

Coumarin, 4-anilino-3-nitro- has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been used in the development of sensors for the detection of nitrite and nitrate in biological samples.

properties

CAS RN

50527-30-5

Product Name

Coumarin, 4-anilino-3-nitro-

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

4-anilino-3-nitrochromen-2-one

InChI

InChI=1S/C15H10N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H

InChI Key

PUDUMDVYKGGXBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Other CAS RN

50527-30-5

Origin of Product

United States

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